REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][C:9]=1[F:10] |f:1.2|
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Name
|
|
Quantity
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0.3 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=O)C=CC1F
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Name
|
|
Quantity
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3 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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0.0671 g
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Type
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reactant
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Smiles
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[BH4-].[Na+]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with methanol (1 mL)
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Type
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CONCENTRATION
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Details
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the mixture was concentrated
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Type
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EXTRACTION
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Details
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The organic layer was extracted with dilute NaHCO3 (6 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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half-saturated brine (6 mL), then was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
The material was purified through silica gel (45 mL)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |